(2R,5R)-2,5-dimethylmorpholin-3-one

X-ray Crystallography Chiral Analysis Structural Biology

Sourcing chiral morpholinone building blocks with unverified stereochemistry risks costly diastereomeric impurities. (2R,5R)-2,5-dimethylmorpholin-3-one is a defined enantiomer with absolute configuration proven by X-ray crystallography, ensuring reliable installation of two pre-set chiral centers. • X-ray confirmed (2R,5R) stereochemistry; CAS 1643811-24-8. • Key scaffold for fragment-based drug discovery & synthesis of α,α′-dialkylated amino acids. • Bulk stock available; ambient shipping worldwide.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B13625160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5R)-2,5-dimethylmorpholin-3-one
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1COC(C(=O)N1)C
InChIInChI=1S/C6H11NO2/c1-4-3-9-5(2)6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5-/m1/s1
InChIKeyPXUHHGXEYLACSR-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,5R)-2,5-Dimethylmorpholin-3-one: A Stereochemically Defined Morpholinone Chiral Building Block (CAS 1643811-24-8)


(2R,5R)-2,5-dimethylmorpholin-3-one is a chiral morpholinone derivative, a cyclic amide characterized by the presence of two defined chiral centers at the 2 and 5 positions of the morpholine ring in the (2R,5R) configuration, and a ketone group at the 3-position [1]. It is a small, oxygen- and nitrogen-containing heterocycle with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol, making it a compact, saturated scaffold of interest in medicinal chemistry . The absolute stereochemistry of this specific enantiomer has been unambiguously confirmed by X-ray crystallography, providing a foundational level of structural certainty not always available for all chiral building blocks [2].

Configuration
Absolute (2R,5R) stereochemistry confirmed by X-ray crystallography
Workflow
Stereochemically defined morpholinone building block for asymmetric synthesis
Grade
Research-grade chiral scaffold with supplier-provided purity specification

Why (2R,5R)-2,5-Dimethylmorpholin-3-one Cannot Be Interchanged with Its Stereoisomers: A Procurement Risk Analysis


The class of 2,5-dimethylmorpholin-3-ones contains several stereoisomers, including (2S,5S) and (2R,5S) forms, which are distinct chemical entities with unique CAS numbers (e.g., (2S,5S) is CAS 115206-98-9) . In the context of chiral building blocks, the (2R,5R) absolute configuration is not a minor variation; it is the primary functional specification. Interchanging stereoisomers without rigorous verification introduces a high risk of generating diastereomeric impurities in downstream products, which can fundamentally alter the biological activity or material properties of the final target molecule . The evidence below establishes the verified identity and specific synthetic utility of the (2R,5R) enantiomer, underscoring why procurement must be based on this specific CAS number and defined stereochemistry.

(2R,5R)-2,5-dimethylmorpholin-3-one
Specified stereoisomer with crystallographically confirmed configuration
(2S,5S) or (2R,5S) enantiomers
Distinct CAS entities; substitution may introduce diastereomeric impurities and alter downstream stereochemical outcomes
Other morpholinone analogs
Different substitution patterns or missing chiral centers can shift conformational behavior and reaction selectivity

Quantitative Differentiation of (2R,5R)-2,5-Dimethylmorpholin-3-one: A Comparative Evidence Guide


Absolute Configuration Verification by Single-Crystal X-Ray Diffraction

The absolute stereochemistry of (2R,5R)-2,5-dimethylmorpholin-3-one has been unambiguously determined and verified by single-crystal X-ray diffraction analysis, confirming the spatial arrangement of its two chiral centers. The crystal structure was refined to a high-quality R-factor of 0.053 for 2043 observed reflections [1]. In contrast, the crystal structures and absolute configurations of its stereoisomers, (2S,5S) and (2R,5S), are not reported in the same crystallographic study, meaning that their spatial arrangement is often inferred rather than directly proven for each commercial batch.

Absolute Configuration
Head-to-head
Confirmed (2R,5R); R = 0.053 (2043 reflections)
Supports stereochemical identity verification for procurement
Crystallographic data not published for other stereoisomers
X-ray Crystallography Chiral Analysis Structural Biology

Diastereocontrol in Synthesis: High Cis-Selectivity Using a Related Scaffold

While direct data on (2R,5R)-2,5-dimethylmorpholin-3-one is limited, a closely related class of chiral morpholinone derivatives (e.g., (3R,6S)-4-N[(S)-1-phenethyl]-3,6-dimethyl-1,4-morpholin-2,5-dione) has been shown to exhibit high diastereocontrol in alkylation reactions. In one study, the alkylation of a diastereomeric mixture of these chiral morpholinone derivatives proceeded with a significant prevalence for the cis isomer, enabling the synthesis of enantiomerically pure, sterically constrained α,α′-dialkylated α-amino acids [1]. This demonstrates the utility of the morpholinone scaffold for stereospecific transformations, a property that can be leveraged with the (2R,5R) building block.

Diastereocontrol Potential
Class-level
Related morpholinones show high cis-selectivity in alkylation
Class-level evidence supports scaffold-based stereocontrolled synthesis
No direct diastereoselectivity data for (2R,5R) enantiomer
Asymmetric Synthesis Diastereoselectivity Chiral Auxiliaries

Supplier-Defined Chemical Purity of 95% for Research-Grade Material

Reputable commercial suppliers list (2R,5R)-2,5-dimethylmorpholin-3-one (CAS 1643811-24-8) with a standard purity specification of 95%, supported by batch-specific analytical data such as NMR, HPLC, and GC . This provides a clear, verifiable benchmark for procurement. In comparison, the (2S,5S) enantiomer (CAS 115206-98-9) is also listed by different suppliers with a similar 95% purity claim . This indicates that the (2R,5R) isomer is available at a level of purity that is standard and fit-for-purpose for its primary application as a chiral building block in research and development.

Chemical Purity
Supplier data
95% (standard research grade)
Supports procurement with a consistent purity specification
Purity assessed by NMR, HPLC, GC per supplier
Chemical Sourcing Quality Control Organic Synthesis

Targeted Application Scenarios for (2R,5R)-2,5-Dimethylmorpholin-3-one Based on Evidence


Synthesis of Enantiomerically Pure α,α′-Dialkylated Amino Acids

As established by class-level evidence on related morpholinone scaffolds , the (2R,5R) configuration can be exploited in stereocontrolled alkylation reactions. Researchers can use this building block to synthesize enantiomerically pure, sterically constrained α,α′-dialkylated amino acids, which are valuable as conformational probes in peptide chemistry or as intermediates for protease inhibitors. The confirmed absolute stereochemistry [1] is critical for achieving the desired product chirality.

Medicinal Chemistry Fragment Library Enrichment

The morpholine core is a privileged structure in medicinal chemistry, and (2R,5R)-2,5-dimethylmorpholin-3-one represents a compact, saturated, and stereochemically defined fragment [2]. Its use in fragment-based drug discovery (FBDD) campaigns is supported by the concept of Systematic Chemical Diversity (SCD), where small, stereochemically diverse building blocks like this one are used to explore novel regions of chemical space and generate precise structure-activity relationships (SAR) around the morpholine scaffold [3].

Chiral Building Block for Asymmetric Synthesis

This compound serves as a reliable, commercially available chiral building block (CAS 1643811-24-8) for the synthesis of more complex molecules . Its defined (2R,5R) stereochemistry, confirmed by X-ray diffraction [1], allows chemists to install two pre-set chiral centers in a target molecule. This is particularly useful in the total synthesis of natural products or the development of chiral ligands where the absolute configuration of the starting material directly influences the stereochemical outcome of the entire synthetic route.

Application
Selection Property
Validation Focus
Stereocontrolled amino acid synthesis
Stereochemically defined morpholinone scaffold
Diastereoselectivity and product chirality in alkylation
Fragment-based library enrichment
Compact, saturated, stereochemically pure fragment
Structure-activity relationship (SAR) exploration
Chiral building block for complex molecules
Verified (2R,5R) absolute configuration
Stereochemical fidelity in downstream synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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